molecular formula C9H13ClN2O B2635666 1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 956977-55-2

1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2635666
CAS No.: 956977-55-2
M. Wt: 200.67
InChI Key: AFKLPRXGBKYCOY-UHFFFAOYSA-N
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Description

“1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Molecular Structure Analysis

The molecular formula of “1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylate” is C9H12ClN2O2, with an average mass of 215.657 Da and a monoisotopic mass of 215.059280 Da .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The possibility of selective dehydrochlorination with the simultaneous presence of chloroalkyl groups in positions 1 and 3 of the pyrazole ring has been demonstrated .


Physical and Chemical Properties Analysis

The physical and chemical properties of “1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylate” include a boiling point of 347.0±37.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 62.4±3.0 kJ/mol, and flash point of 163.7±26.5 °C .

Scientific Research Applications

Synthesis and Structural Analysis

1-Butyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde has been utilized extensively in chemical synthesis and structural analysis. For instance, Xu and Shi (2011) synthesized a derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and determined its crystal structure using the X-ray diffraction method. The analysis revealed specific molecular orientations and interactions, suggesting its potential as a versatile intermediate in various chemical syntheses (Xu & Shi, 2011).

Applications in Organic Synthesis

The compound and its derivatives are pivotal in organic synthesis. Vilkauskaitė, Šačkus, and Holzer (2011) demonstrated its use as a precursor in Sonogashira-type cross-coupling reactions, leading to the formation of pyrazolo[4,3-c]pyridines and their oxides. These reactions underline the compound's utility in creating complex molecular structures, essential in medicinal chemistry and material science (Vilkauskaitė, Šačkus, & Holzer, 2011).

Molecular Interactions and Crystallography

Trilleras et al. (2014) explored the reaction of this compound with phenylhydrazine, leading to a compound with a nearly coplanar structure, linked by specific hydrogen-bonding patterns. This highlights its importance in understanding and manipulating molecular interactions for developing new materials or pharmaceuticals (Trilleras et al., 2014).

Ultrasound-Assisted Synthesis

The compound's utility is also evident in advanced synthesis techniques. Prasath et al. (2015) reported its use in the ultrasound-assisted synthesis of quinolinyl chalcones containing a pyrazole group, emphasizing its role in facilitating efficient and green chemical processes (Prasath et al., 2015).

Future Directions

The future directions of “1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde” could involve its use in the synthesis of new pyrazole derivatives, given the wide applications of pyrazoles in various fields of science . For instance, Knoevenagel condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde with ethylcyanoacetate at 0°C has been reported to afford ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate .

Biochemical Analysis

Biochemical Properties

1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been studied for its potential to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecules, leading to changes in their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within the cell . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding can result in conformational changes that either enhance or inhibit the function of the target biomolecule. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes . Toxic or adverse effects may be observed at very high doses, including potential damage to tissues or organs. It is crucial to determine the appropriate dosage range to achieve the desired effects without causing harm to the animal subjects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the levels of metabolites and the overall metabolic flux . For example, this compound may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . The distribution of this compound within tissues can also affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic pathways. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-butyl-5-chloro-3-methylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c1-3-4-5-12-9(10)8(6-13)7(2)11-12/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKLPRXGBKYCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=N1)C)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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